molecular formula C17H21NO3 B2678993 Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 1909335-88-1

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2678993
CAS No.: 1909335-88-1
M. Wt: 287.359
InChI Key: LGGQTDSTIKJAFO-UHFFFAOYSA-N
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Description

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.36 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield an alcohol, while substitution reactions could introduce a wide range of functional groups in place of the benzyl group.

Scientific Research Applications

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways, particularly those involving its bicyclic structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine, which also feature a bicyclic structure with a nitrogen atom.

    Other Azabicyclo Compounds: Various derivatives of the azabicyclo scaffold that exhibit similar chemical properties.

Uniqueness

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2)14-13(15(17)19)9-6-10-18(14)16(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQTDSTIKJAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1=O)CCCN2C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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